molecular formula C12H15NO2 B13537588 Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B13537588
M. Wt: 205.25 g/mol
InChI Key: ANQMEVZUHUPQPW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
  • 6-Methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-9-4-3-7-13-11(9)6-5-10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

ANQMEVZUHUPQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCN2)C(=O)OC

Origin of Product

United States

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